molecular formula C9H16O3Si B038717 Ethyl 4-(trimethylsilyloxy)-2-butynoate CAS No. 122850-62-8

Ethyl 4-(trimethylsilyloxy)-2-butynoate

Cat. No. B038717
CAS RN: 122850-62-8
M. Wt: 200.31 g/mol
InChI Key: TYKGOIUOOCPLLA-UHFFFAOYSA-N
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Description

“Ethyl 4-(trimethylsilyloxy)-2-butynoate” likely contains an ethyl ester group, a trimethylsilyloxy group, and a butynoate group. The trimethylsilyloxy group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This group is characterized by chemical inertness and a large molecular volume .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-hydroxy-2-butynoic acid ethyl ester with a trimethylsilylating agent such as trimethylsilyl chloride . This would substitute a trimethylsilyl group for a hydrogen in the hydroxyl group on the compound .


Chemical Reactions Analysis

The trimethylsilyloxy group in the compound could potentially make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . The compound could also potentially undergo reactions involving the ethyl ester or butynoate groups.

properties

IUPAC Name

ethyl 4-trimethylsilyloxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGOIUOOCPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558470
Record name Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trimethylsilyloxy)-2-butynoate

CAS RN

122850-62-8
Record name Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-trimethylsiloxy-2-butynoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of trimethyl(prop-2-ynyloxy)silane (15 ml) in tetrahydrofuran (100 ml) was added butyllithium (2.6 M in hexane, 38 ml) at −78° C. The resulting mixture was stirred at the same temperature for 0.5 hour, and ethyl chloroformate (10 ml) was added thereto. The resulting mixture was stirred at −78° C. for 1.5 hours, and poured into ice water. The resulting materials were extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride solution successively. The extract was dried over anhydrous sodium sulfate, and the solvents were evaporated in vacuo to afford ethyl 4-(trimethylsilyloxy)but-2-ynoate (16.5 g).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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